molecular formula C7H6BrN3 B1519349 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-56-3

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Numéro de catalogue B1519349
Numéro CAS: 1150617-56-3
Poids moléculaire: 212.05 g/mol
Clé InChI: LTMUVAQITSJBGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It can be useful in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine includes a bromine atom attached to the pyrazolo[4,3-b]pyridine ring and a methyl group attached to the nitrogen atom of the pyrazole ring . The InChI string is InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is 212.05 g/mol . It has a topological polar surface area of 30.7 Ų and a complexity of 153 . The compound has no rotatable bonds and does not act as a hydrogen bond donor .

Applications De Recherche Scientifique

Synthesis of Pyrazolopyridine Derivatives

The core structure of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine serves as a key intermediate in the synthesis of various pyrazolopyridine derivatives. These derivatives are synthesized using different strategies and have been the subject of extensive research due to their potential biological activities .

Biomedical Applications

This compound and its derivatives exhibit a range of biomedical applications. They have been studied for their potential use in treating diseases such as viral infections, inflammation, tumors, cardiovascular diseases, and bacterial infections . The structural analogy to purine bases makes them particularly interesting for medicinal chemistry.

Central Nervous System (CNS) Drug Development

Pyrazolopyridines, including 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, are promising substrates for the development of drugs targeting the CNS. They have been explored for their potential to treat various CNS disorders due to their ability to cross the blood-brain barrier and interact with CNS receptors .

Cancer Research

The derivatives of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their anticancer properties. They are investigated for their role in inhibiting tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Antagonists of Hormone Receptors

These compounds have been studied as antagonists of various hormone receptors, such as the corticotropin growth factor receptor and cholecystokinin hormones. By inhibiting these receptors, they could potentially be used to treat diseases related to hormone imbalances .

Cardiovascular Therapeutics

Research has also explored the use of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives in cardiovascular therapeutics. Their structural features allow them to interact with biological targets involved in cardiovascular diseases, offering a pathway for the development of new cardiovascular drugs .

Orientations Futures

The future directions for the study of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine could involve further exploration of its potential as a small-molecule inhibitor targeting the PD-1/PD-L1 interaction . Additionally, its role in the synthesis of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors could be further investigated .

Propriétés

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUVAQITSJBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654012
Record name 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

CAS RN

1150617-56-3
Record name 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine (200 mg, 1.01 mmol) in DMF (5 mL) was added cesium carbonate (494 mg, 1.515 mmol). The reaction solution was stirred at room temperature for 5 minutes, iodomethane (215 mg, 1.515 mmol) was added. The reaction solution was stirred for 2 h and quenched with water. Volatiles were removed and the residue partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to give crude product which was purified by chromatographic column to afford the desired product 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. LCMS-ESI+: calc'd for C7H6BrN3: 211.98 (M+H+); Found: 212.1 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.